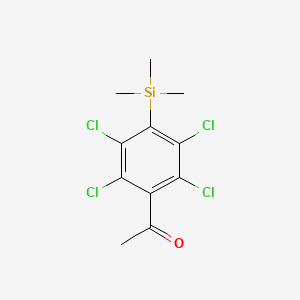

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone

説明

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is a halogenated acetophenone derivative featuring a tetrachlorinated phenyl ring substituted with a trimethylsilyl group at the para position. This compound combines the steric bulk of the trimethylsilyl moiety with the electron-withdrawing effects of chlorine atoms, making it structurally and electronically distinct from other halogenated acetophenones.

特性

CAS番号 |

86628-51-5 |

|---|---|

分子式 |

C11H12Cl4OSi |

分子量 |

330.1 g/mol |

IUPAC名 |

1-(2,3,5,6-tetrachloro-4-trimethylsilylphenyl)ethanone |

InChI |

InChI=1S/C11H12Cl4OSi/c1-5(16)6-7(12)9(14)11(17(2,3)4)10(15)8(6)13/h1-4H3 |

InChIキー |

LAWXYHBCBOQDTA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl)Cl |

製品の起源 |

United States |

準備方法

1-(2,3,5,6-テトラクロロ-4-トリメチルシリルフェニル)エタノンの合成は、通常、以下の手順を伴います。

出発物質: 合成は、2,3,5,6-テトラクロロフェノールやトリメチルシリルクロリドなどの適切な出発物質の選択から始まります。

反応条件: 反応は制御された条件下で行われ、多くの場合、水酸化ナトリウムや炭酸カリウムなどの塩基を使用し、目的生成物の生成を促進します。

化学反応の分析

科学研究における用途

1-(2,3,5,6-テトラクロロ-4-トリメチルシリルフェニル)エタノンは、以下を含むいくつかの科学研究の用途があります。

化学: より複雑な有機分子の合成における構成単位として、およびさまざまな化学反応における試薬として使用されます。

生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性を研究されています。

医学: 新しい医薬品や治療薬の開発における可能性を探索するための研究が進められています。

科学的研究の応用

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

作用機序

類似化合物の比較

1-(2,3,5,6-テトラクロロ-4-トリメチルシリルフェニル)エタノンは、以下のような他の類似化合物と比較することができます。

テトラクロロアセトフェノン: 構造は似ていますが、トリメチルシリル基がありません。

トリメチルシリルベンゼン: トリメチルシリル基を含んでいますが、塩素原子はありません。

クロロベンゼン誘導体: さまざまな置換パターンを持つクロロベンゼン誘導体は、1-(2,3,5,6-テトラクロロ-4-トリメチルシリルフェニル)エタノンのユニークな性質を強調するために比較することができます。

類似化合物との比較

Reactivity Considerations :

- The trimethylsilyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous synthetic conditions.

- The electron-withdrawing chlorine atoms may deactivate the ring toward electrophilic substitution, directing reactivity to specific positions.

Physical and Chemical Properties (Inferred)

生物活性

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is a chlorinated aromatic ketone that has garnered interest in various fields of research, particularly due to its potential biological activities. This compound is characterized by its unique structural features, including multiple chlorine substituents and a trimethylsilyl group, which may influence its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is . The presence of chlorine atoms enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with cellular membranes.

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that chlorinated phenolic compounds exhibit varying degrees of antimicrobial activity. The tetrachlorinated structure may enhance this activity against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes.

Cytotoxic Effects

In vitro studies have demonstrated that 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapeutics.

Case Studies

- Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with analysis showing increased levels of apoptotic markers such as cleaved caspase-3 and PARP.

- Antibacterial Activity : In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This positions it as a candidate for further development as an antibacterial agent.

Research Findings

Recent findings highlight the compound's potential in various therapeutic contexts:

| Biological Activity | Effect Observed | Cell Line/Pathogen |

|---|---|---|

| Antimicrobial | Inhibition | Staphylococcus aureus |

| Cytotoxicity | Apoptosis induction | MCF-7 |

| Antibacterial | MIC 32-128 µg/mL | Escherichia coli |

The proposed mechanisms by which 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to cellular damage and apoptosis.

- Caspase Activation : The activation of caspases suggests a clear pathway for inducing programmed cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。